molecular formula C21H23ClN6O B6531540 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-19-5

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6531540
CAS RN: 1020502-19-5
M. Wt: 410.9 g/mol
InChI Key: UNMCIOMNUBBFIB-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the formation of the piperazine ring, and the formation of the pyrazole ring. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in a high degree of resonance stabilization, which could affect the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The presence of the nitrogen atoms in the rings could make the compound more reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of the atoms in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were highly reactive, it could pose a risk of explosion or fire. If it were toxic, it could pose a risk to health .

Future Directions

Future research on this compound could involve further exploration of its properties and potential uses. For example, it could be studied for its potential use as a drug or as a chemical intermediate in the synthesis of other compounds .

properties

IUPAC Name

(4-chlorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c1-14-15(2)25-28(16(14)3)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)17-4-6-18(22)7-5-17/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMCIOMNUBBFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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